molecular formula C11H15NO2 B8577971 1-(o-Toluoylamino)-2-propanol

1-(o-Toluoylamino)-2-propanol

Cat. No. B8577971
M. Wt: 193.24 g/mol
InChI Key: FTQVZWXRDMQIDF-UHFFFAOYSA-N
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Patent
US07144906B2

Procedure details

Pyridinium chlorochromate (15.91 g) was added to 143 ml of a suspension of 7.13 g of 1-(o-toluoylamino)-2-propanol and 15.91 g of celite in dichloromethane with stirring. The mixture was stirred for 4 hours at room temperature. The reaction solution was purified by silica gel column chromatography (Wakogel® C-200, chloroform) and the solvent was distilled off under reduced pressure. The eluate was purified again by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=1:2) to provide 5.73 g of the objective compound as colorless crystals. M.p. 65-66° C.
Quantity
15.91 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[C:12]1([CH3:25])[C:13]([C:18]([NH:20][CH2:21][CH:22]([OH:24])[CH3:23])=[O:19])=[CH:14][CH:15]=[CH:16][CH:17]=1>ClCCl>[C:12]1([CH3:25])[C:13]([C:18]([NH:20][CH2:21][C:22](=[O:24])[CH3:23])=[O:19])=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.91 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
suspension
Quantity
143 mL
Type
reactant
Smiles
Name
Quantity
7.13 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)NCC(C)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was purified by silica gel column chromatography (Wakogel® C-200, chloroform)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The eluate was purified again by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=1:2)

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)NCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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